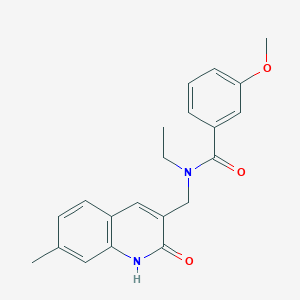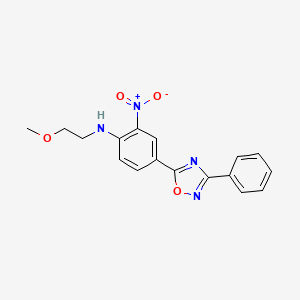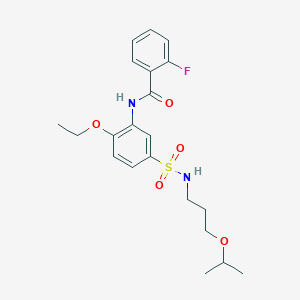
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as EISF, is a synthetic compound that has shown promising results in scientific research for its potential use in various medical applications. The compound is a sulfonamide derivative that has been synthesized using a multi-step process.
作用機序
The mechanism of action of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that the compound can reduce the levels of specific inflammatory markers in the blood and tissues of animals with inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer and inflammatory disease research. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide. One area of focus could be on the compound's potential use in combination with other cancer treatments to enhance their efficacy. Another area of research could be on the development of new synthetic derivatives of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide with improved properties for specific medical applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
合成法
The synthesis of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The first step involves the preparation of 2-fluorobenzoic acid, which is then reacted with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. This intermediate compound is then reacted with ethoxyamine to produce 2-ethoxy-5-fluorobenzamide.
The next step involves the preparation of the sulfonamide derivative by reacting 3-isopropoxypropylamine with sulfamoyl chloride. The resulting intermediate compound is then reacted with the previously synthesized 2-ethoxy-5-fluorobenzamide to produce the final product, N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide.
科学的研究の応用
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been the subject of several scientific studies due to its potential use in various medical applications. One area of research has focused on the compound's potential as a cancer treatment. Studies have shown that N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Another area of research has focused on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide's potential as an anti-inflammatory agent. Studies have shown that the compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O5S/c1-4-28-20-11-10-16(30(26,27)23-12-7-13-29-15(2)3)14-19(20)24-21(25)17-8-5-6-9-18(17)22/h5-6,8-11,14-15,23H,4,7,12-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEHSUUEEGITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

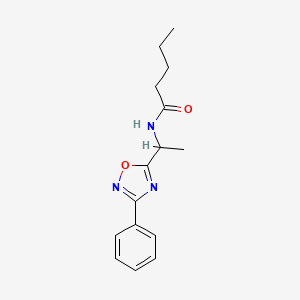

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)

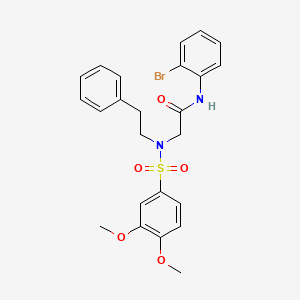
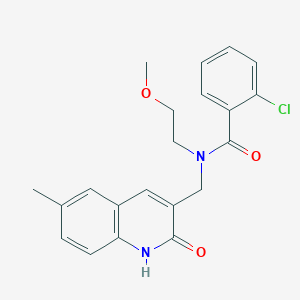

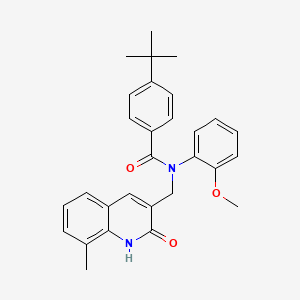
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
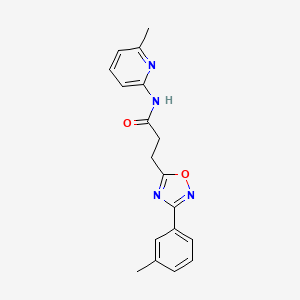
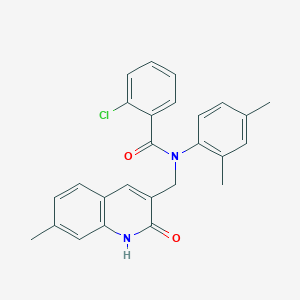
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
